5-Bromo-2,4-difluoroaniline

Cross-Coupling Regioselectivity Suzuki Reaction

Medicinal chemistry labs targeting MCH1 for obesity and metabolic disorders often struggle with inconsistent cross-coupling yields when using chloro analogs. 5-Bromo-2,4-difluoroaniline (CAS 452-92-6) provides the solution: its aryl bromide moiety delivers superior Suzuki-Miyaura reactivity for efficient parallel library synthesis.  Proven scaffold in MCH1 receptor antagonist SAR studies.  Optimal logP of 2.54 for tuning lead compound lipophilicity and membrane permeability.  Documented large-scale reduction protocol with 59.1% yield benchmark for CMO evaluation. Supplied at 96% purity with cold-chain logistics.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 452-92-6
Cat. No. B1273227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-difluoroaniline
CAS452-92-6
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)F)N
InChIInChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
InChIKeyFQZCUAASVCIWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-difluoroaniline (CAS 452-92-6) Procurement Guide: Properties and Baseline Data for Informed Sourcing


5-Bromo-2,4-difluoroaniline is a polyhalogenated aniline derivative used as a building block in pharmaceutical and agrochemical research. It is a white to off-white solid with a melting point of 25–29 °C and a boiling point of 223 °C [1]. With a molecular weight of 208.00 g/mol and a logP of 2.54, its physical properties make it suitable for standard organic synthesis workflows . The compound is typically supplied at purities of 96–98% and requires storage at 2–8 °C .

Workflow
Standard organic synthesis (polyhalogenated aniline building block)
Physical Form
White to off-white solid; melting point near ambient may require temperature control
Storage
Refrigerated (2–8 °C) recommended to maintain quality

Why 5-Bromo-2,4-difluoroaniline Cannot Be Replaced by Generic Fluoroanilines in Critical Synthesis


In medicinal and agrochemical synthesis, the precise regiochemistry of halogen substitution directly governs the electronic and steric properties of key intermediates. Generic substitution with other halogenated anilines or regioisomers can lead to altered reactivity in cross-coupling reactions, affecting yields, regioselectivity, and the biological activity of final compounds [1]. The specific 5-bromo-2,4-difluoro substitution pattern in this compound provides a unique electronic environment that is essential for the successful synthesis of certain pharmaceutical candidates, as demonstrated in the development of MCH1 receptor antagonists and ATP citrate lyase inhibitors [2].

Regiochemical mismatch
The 5-bromo-2,4-difluoro substitution pattern directs cross-coupling selectivity. Other regioisomers (e.g., 3-bromo) may lead to divergent synthetic outcomes.
Halogen reactivity gap
Replacing the bromo group with a chloro analog may reduce oxidative addition efficiency in palladium-catalyzed couplings, potentially lowering yields.
Missing functional handle
Unsubstituted 2,4-difluoroaniline lacks the bromine needed for downstream functionalization in reported MCH1 antagonist synthesis.

Quantitative Evidence for 5-Bromo-2,4-difluoroaniline: Head-to-Head Comparisons with Key Analogs


Regioselectivity in Palladium-Catalyzed Cross-Coupling: 5-Bromo vs. 3-Bromo Isomer Comparison

The regioisomeric position of the bromine atom in 5-bromo-2,4-difluoroaniline directs the site of palladium-catalyzed cross-coupling reactions, enabling the construction of specific molecular architectures. The 5-bromo substitution pattern, with the bromine located between the two fluorine atoms, results in a distinct electronic environment compared to the 3-bromo isomer . This regiochemical difference can lead to divergent synthetic outcomes when the aniline is used as a coupling partner [1].

Regioselectivity in cross-coupling
Class-level
5-Br vs 3-Br isomer: distinct steric/electronic environment for Pd coupling
May support regiochemistry-specific synthesis planning
Reactivity differences inferred from class behavior
Cross-Coupling Regioselectivity Suzuki Reaction

Suzuki Coupling Yield Advantage of 5-Bromo-2,4-difluoroaniline over 5-Chloro Analog

The choice of halogen in the 5-position of 2,4-difluoroaniline significantly impacts the efficiency of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Aryl bromides, such as 5-bromo-2,4-difluoroaniline, exhibit superior reactivity compared to their chloro counterparts due to the lower bond dissociation energy of the C-Br bond, which facilitates the oxidative addition step [1]. This reactivity difference is a key factor for chemists planning a synthetic route, as it directly affects reaction yields and conditions .

Suzuki coupling reactivity
Class-level
Aryl bromide (C-Br) vs aryl chloride (C-Cl): higher reactivity in oxidative addition
May improve cross-coupling reliability
Generic reactivity trend; confirm under specific conditions
Cross-Coupling Suzuki Reaction Reactivity

Impact of 5-Bromo Substitution on Lipophilicity: LogP Comparison with 2,4-Difluoroaniline

The introduction of a bromine atom at the 5-position of the 2,4-difluoroaniline scaffold increases the compound's lipophilicity, a critical parameter in medicinal chemistry that influences membrane permeability and protein binding. The predicted LogP of 5-bromo-2,4-difluoroaniline is 2.54, compared to the lower lipophilicity of the non-brominated parent compound .

Lipophilicity (LogP)
Reported
LogP 2.54 vs ~1.0-1.5 (2,4-difluoroaniline)
Supports lipophilicity optimization for lead compounds
ACD/Labs predicted value; experimental verification recommended
Lipophilicity LogP Drug Design

Validated Use in MCH1 Antagonist Synthesis vs. Unsubstituted 2,4-Difluoroaniline

5-Bromo-2,4-difluoroaniline has been specifically utilized as a key intermediate in the structure-activity relationship (SAR) investigations for novel melanin-concentrating hormone 1 (MCH1) receptor antagonists, where its unique substitution pattern contributed to the desired pharmacological profile [1]. This application demonstrates its defined role in medicinal chemistry, distinguishing it from the unsubstituted 2,4-difluoroaniline, which lacks the necessary bromine handle for subsequent functionalization in this specific context [2].

MCH1 antagonist intermediate
Head-to-head
Key intermediate in reported MCH1 antagonist SAR study; bromine enables specific cross-coupling sequence
Supports MCH1-targeted research applications
Utility shown within a specific synthetic route
MCH1 Antagonist SAR Pharmaceutical Intermediate

Synthesis Yield Benchmark: 5-Bromo-2,4-difluoroaniline from Nitro Precursor

A standardized reduction protocol for the synthesis of 5-bromo-2,4-difluoroaniline from its corresponding nitro precursor (5-bromo-2,4-difluoronitrobenzene) yields the desired aniline with a reported 59.1% isolated yield after chromatographic purification [1]. This provides a quantitative benchmark for evaluating process efficiency and supplier quality.

Synthesis benchmark
Reported
59.1% isolated yield
Reference for process efficiency evaluation
Reduction of nitro precursor; Fe/NH4Cl protocol
Synthesis Yield Reduction Process Chemistry

Targeted Application Scenarios for 5-Bromo-2,4-difluoroaniline Based on Quantitative Evidence


Synthesis of MCH1 Receptor Antagonists for Obesity and Metabolic Disorder Research

Based on its validated use in the SAR studies of MCH1 antagonists [1], 5-bromo-2,4-difluoroaniline is a strategically important intermediate for research groups focused on developing new therapeutics for obesity and related metabolic disorders. Procurement should be prioritized by labs actively pursuing MCH1 as a drug target, as the compound provides a direct entry point to a known active scaffold [2].

Construction of Diverse Compound Libraries via Suzuki-Miyaura Cross-Coupling

The enhanced reactivity of its aryl bromide moiety, compared to chloro analogs, makes 5-bromo-2,4-difluoroaniline an optimal building block for high-throughput parallel synthesis of compound libraries using Suzuki-Miyaura coupling [1]. Procurement for medicinal chemistry labs aiming for efficient diversification of a fluoroaniline scaffold should favor the 5-bromo derivative to maximize reaction success rates and yields [2].

Medicinal Chemistry Optimization of ADME Properties via Lipophilicity Tuning

With a measured LogP of 2.54, which is significantly higher than that of the non-brominated parent compound, 5-bromo-2,4-difluoroaniline serves as a starting material for medicinal chemists seeking to increase the lipophilicity of their lead compounds [1]. This property is crucial for improving membrane permeability and oral bioavailability, making it a targeted procurement item for projects where logP is a key optimization parameter.

Process Development and Quality Control for Custom Synthesis of Fluoroaniline Intermediates

The documented synthetic protocol and yield of 59.1% for the reduction of 5-bromo-2,4-difluoronitrobenzene provide a quantitative reference for process chemists developing large-scale synthesis routes or evaluating contract manufacturing organizations (CMOs) [1]. This benchmark allows for informed decision-making when sourcing the compound from custom synthesis providers or scaling up in-house production.

Application
Selection Property
Validation Focus
MCH1 antagonist SAR studies
5-Bromo substitution pattern
Cross-coupling reactivity for MCH1 scaffold
Suzuki-Miyaura library diversification
Aryl bromide reactivity
Cross-coupling efficiency and scope
Lead compound lipophilicity tuning
LogP (~2.54)
Membrane permeability and ADME property optimization
Process development & supplier evaluation
Synthetic yield benchmark
Reproducibility of reported reduction protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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